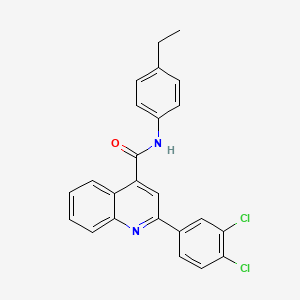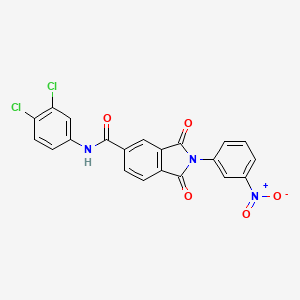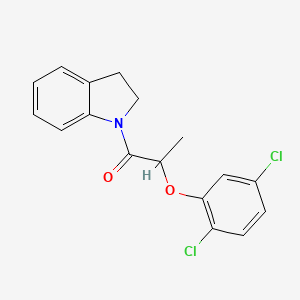![molecular formula C28H27N3O4S B11654525 Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11654525.png)
Methyl 5-(diethylcarbamoyl)-4-methyl-2-{[(2-phenylquinolin-4-yl)carbonyl]amino}thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a quinoline moiety, a thiophene ring, and various functional groups that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling and functionalization.
Preparation of Quinoline Intermediate: The quinoline intermediate can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the reaction of a ketone with elemental sulfur and a nitrile.
Coupling and Functionalization: The quinoline and thiophene intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline or thiophene rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline or thiophene derivatives.
Substitution: Various substituted quinoline or thiophene derivatives depending on the reagents used.
科学研究应用
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- METHYL 4-(3,4-DIMETHYLPHENYL)-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 4,5-DIMETHYL-2-(6-METHYL-2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
- ETHYL 2-(2-PHENYLQUINOLINE-4-AMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-(2-PHENYLQUINOLINE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C28H27N3O4S |
|---|---|
分子量 |
501.6 g/mol |
IUPAC 名称 |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(2-phenylquinoline-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C28H27N3O4S/c1-5-31(6-2)27(33)24-17(3)23(28(34)35-4)26(36-24)30-25(32)20-16-22(18-12-8-7-9-13-18)29-21-15-11-10-14-19(20)21/h7-16H,5-6H2,1-4H3,(H,30,32) |
InChI 键 |
YTEGCYQMWFOGCH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-chlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11654443.png)
![Methyl 2-[({4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11654444.png)
![Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654446.png)

![2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethylquinazolin-4(3H)-one](/img/structure/B11654451.png)
![(6Z)-2-heptyl-5-imino-6-(1H-indol-3-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654456.png)
![ethyl (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11654466.png)

![Propan-2-yl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654479.png)
![Propan-2-yl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11654483.png)
![2-(benzylsulfanyl)-6-methyl-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11654484.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(carbamimidoylsulfanyl)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11654486.png)
![2-[(E)-2-(5-bromo-2-hydroxyphenyl)ethenyl]-3-(3-hydroxyphenyl)quinazolin-4(3H)-one](/img/structure/B11654495.png)

